8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol

Medicinal Chemistry Pharmaceutical Synthesis Antibiotic Development

8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol (CAS: 228573-90-8), commonly referred to as tropine-3-thiol, is a bicyclic tropane derivative featuring a reactive thiol (-SH) group at the 3-position of its azabicyclo core. It exists in multiple stereoisomeric forms (endo and exo) and is commercially supplied as both a free base and a hydrochloride salt.

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
Cat. No. B11829341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol
Molecular FormulaC8H15NS
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)S
InChIInChI=1S/C8H15NS/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
InChIKeyAPDHNEFQCYRUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol: A Critical Intermediate for Alkaloid-Derived APIs and Specialty Synthesis


8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol (CAS: 228573-90-8), commonly referred to as tropine-3-thiol, is a bicyclic tropane derivative featuring a reactive thiol (-SH) group at the 3-position of its azabicyclo core . It exists in multiple stereoisomeric forms (endo and exo) and is commercially supplied as both a free base and a hydrochloride salt . Its structural architecture, which incorporates a rigid tropane scaffold and a nucleophilic sulfur center, underpins its primary use as a key intermediate in the synthesis of pleuromutilin antibiotics (e.g., Retapamulin) and as a building block for exploring new chemical entities in medicinal chemistry [1].

Procurement Risk: Why 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol Cannot Be Replaced by Common Tropane Analogs


Substituting 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol with simpler tropane derivatives like tropine (3α-hydroxy) or pseudotropine (3β-hydroxy) is not viable for applications requiring a strong nucleophile or a thioether linkage. The presence of the thiol (-SH) group, with its distinct nucleophilicity (thiolate is a significantly stronger nucleophile than alkoxide), redox chemistry, and capacity for disulfide formation, enables unique chemical transformations, such as the efficient synthesis of pleuromutilin antibiotics via thioether bond formation, which is unattainable with hydroxylated analogs [1]. Furthermore, stereochemical purity is critical; the (3-exo)-isomer is the specified building block for certain pharmaceuticals (e.g., Retapamulin), and the use of an unspecified isomeric mixture or the incorrect (3-endo)-isomer can derail synthetic routes and compromise final product purity [2].

Quantitative Evidence for 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol: A Comparative Analysis for Scientific Selection


Pleuromutilin Synthesis: Thiol Reactivity Defines the API Scaffold

The exo-isomer of 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol is a critical and specific intermediate in the synthesis of the pleuromutilin antibiotic Retapamulin. A key synthetic step involves reacting this thiol with a mutilin derivative (mutilin 14-methanesulfonyloxyacetate) via a phase-transfer catalyzed thioether formation [1]. This reactivity is unique to the thiol; analogous 3-hydroxy tropanes cannot form this bond under comparable mild conditions, representing a foundational difference in synthetic utility.

Medicinal Chemistry Pharmaceutical Synthesis Antibiotic Development

Nematicidal Activity: Thioether-Linked Derivatives Exhibit >90% Mortality at 40 mg/L

Derivatives synthesized from 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol show significant nematicidal activity. The thioether-linked compound 2-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thio)-4-(4-chlorophenyl)thiazole (10e) exhibited more than 90% mortality against pine-wood nematodes (Bursaphelenchus xylophilus) at a concentration of 40 mg/L [1]. While the study focuses on the final derivative, it provides direct, quantitative evidence for the biological potential of the target compound's scaffold when linked via its thiol group, creating a specific chemotype with promising activity.

Agrochemical Discovery Nematicide Development Structure-Activity Relationship (SAR)

Physical Property Differentiation: Predicted Solubility Profile of the Hydrochloride Salt

The hydrochloride salt form (e.g., CAS 908266-48-8) of 8-methyl-8-azabicyclo[3.2.1]octane-3-thiol is reported to have a melting point of 239-241°C and is described as a hygroscopic, off-white solid with slight solubility in water and methanol [1]. This contrasts sharply with the predicted properties of the free base, which has a much lower estimated boiling point (216.0 °C) and a calculated logP of 1.65, indicating higher lipophilicity . The choice between free base and salt has direct, quantifiable implications for handling, storage, and formulation workflows.

Pre-formulation Studies Physicochemical Characterization Salts and Polymorphs

Optimal Use Cases for 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol in R&D and Industrial Settings


Synthesis of Pleuromutilin Antibiotics (e.g., Retapamulin)

This compound, specifically the (3-exo)-stereoisomer, is an essential intermediate for synthesizing the pleuromutilin class of antibiotics. Its procurement is non-negotiable for research groups or CDMOs engaged in the development or production of Retapamulin and its analogs, as demonstrated by its patented use in forming a critical thioether bond with the mutilin core [1].

Agrochemical Discovery Programs Targeting Nematodes

For agrochemical discovery teams focused on novel nematicides, this thiol serves as a valuable starting material. The quantitative data showing >90% mortality of pine-wood nematodes by a thioether-linked derivative validates the scaffold's potential and justifies its use in synthesizing focused libraries for SAR studies in crop protection [2].

Medicinal Chemistry Exploration of Novel Chemotypes

In early-stage drug discovery, this compound offers a unique combination of a rigid, chiral tropane scaffold and a reactive thiol handle. This enables rapid exploration of new chemical space around this core, distinct from common tropane analogs. The choice between the free base and hydrochloride salt allows for tailored experimental design based on required solubility and handling characteristics .

Quote Request

Request a Quote for 8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.